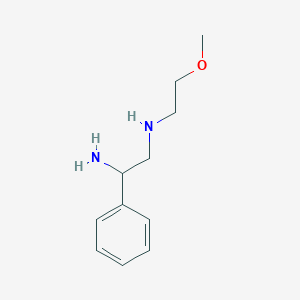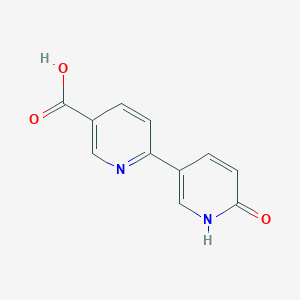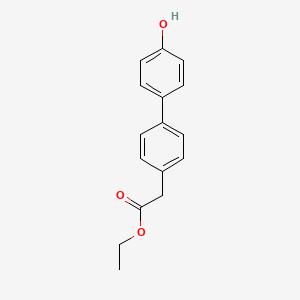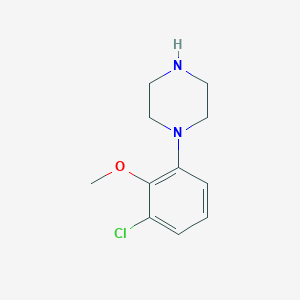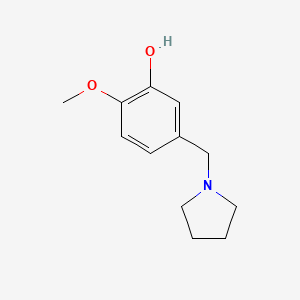
1-(3,5-Dibromopyridin-4-yl)ethan-1-ol
描述
1-(3,5-Dibromopyridin-4-yl)ethan-1-ol is a chemical compound characterized by the presence of a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and an ethanol group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dibromopyridin-4-yl)ethan-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the ethanol group. One common method includes the bromination of 4-pyridinol using bromine in the presence of a suitable solvent, followed by reduction to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
化学反应分析
Types of Reactions
1-(3,5-Dibromopyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated pyridine derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3,5-Dibromo-pyridin-4-yl)-acetaldehyde or 1-(3,5-Dibromo-pyridin-4-yl)-acetic acid.
Reduction: Formation of 1-(3,5-Dihydro-pyridin-4-yl)-ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
1-(3,5-Dibromopyridin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3,5-Dibromopyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms and the ethanol group can influence its binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(3,5-Dibromo-pyridin-4-yl)-methanol: Similar structure but with a methanol group instead of ethanol.
1-(3,5-Dibromo-pyridin-4-yl)-acetaldehyde: Similar structure but with an aldehyde group instead of ethanol.
1-(3,5-Dibromo-pyridin-4-yl)-acetic acid: Similar structure but with a carboxylic acid group instead of ethanol.
Uniqueness
1-(3,5-Dibromopyridin-4-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethanol group, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C7H7Br2NO |
|---|---|
分子量 |
280.94 g/mol |
IUPAC 名称 |
1-(3,5-dibromopyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7Br2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3 |
InChI 键 |
PFQSJKVUDHRNQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=NC=C1Br)Br)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
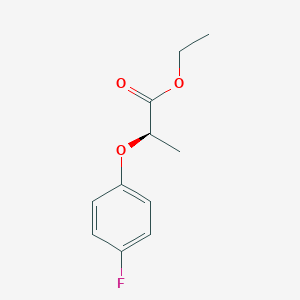
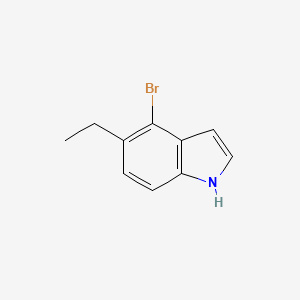
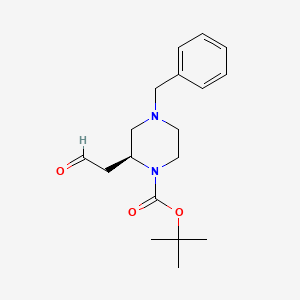

![2,4-Bis[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B8483713.png)
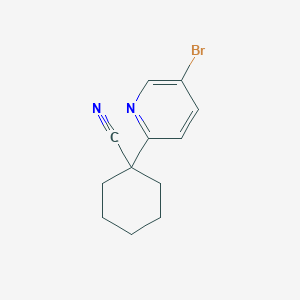
![N-(4-Bromophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B8483720.png)

